(R)-3-(2-Methoxyethoxy)pyrrolidine

Descripción

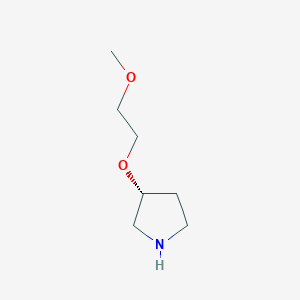

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-(2-methoxyethoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-4-5-10-7-2-3-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCVEPJVGGMMLK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672094 | |

| Record name | (3R)-3-(2-Methoxyethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942618-26-0 | |

| Record name | (3R)-3-(2-Methoxyethoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942618-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(2-Methoxyethoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 3 2 Methoxyethoxy Pyrrolidine

Asymmetric Synthesis Approaches to Chiral Pyrrolidines

Metal-Catalyzed Asymmetric Transformations

Transition-metal catalysis offers powerful and versatile methods for the enantioselective synthesis of pyrrolidines. mappingignorance.org Catalytic systems involving palladium, rhodium, iridium, cobalt, and nickel have been developed to construct the pyrrolidine (B122466) ring with high levels of stereocontrol.

Palladium-Catalyzed Carboamination and Related Reactions

Palladium-catalyzed carboamination reactions have emerged as a significant method for synthesizing enantiomerically enriched pyrrolidines. nih.govcapes.gov.br These reactions typically involve the intramolecular cyclization of an amine onto a palladium-activated alkene, followed by a carbon-carbon bond-forming step.

One notable approach involves the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from N-Boc-pent-4-enylamines and aryl or alkenyl bromides. nih.govcapes.gov.br The use of chiral phosphine (B1218219) ligands is crucial for inducing asymmetry. For instance, employing a chiral bis-phosphine ligand in the carboamination of N-Boc-pent-4-enylamines has yielded products with up to 94% enantiomeric excess (ee). nih.govcapes.gov.br The mechanism is believed to proceed through the intramolecular insertion of the alkene into a Pd–N bond of a palladium complex, creating one or two new stereocenters. nih.gov Subsequent reductive elimination forms the pyrrolidine ring. nih.gov

Another palladium-catalyzed strategy is the carbenylative amination of N-tosylhydrazones with (E)-vinyl iodides bearing a pendent amine. researchgate.net This method provides access to a variety of chiral pyrrolidines in good yields (45-93%) and high enantioselectivity (up to 96.5:3.5 er). researchgate.net The reaction proceeds under mild conditions and has a broad substrate scope. researchgate.net

Furthermore, an efficient palladium-catalyzed enantioselective carboamination of N-Boc-pent-4-enylamines with aryl or alkenyl bromides has been developed using the newly identified Xu-Phos ligand. semanticscholar.org This ligand, featuring an ortho-OiPr group, is instrumental in achieving good yields and high enantioselectivity (up to 97% ee) for various substituted pyrrolidines. semanticscholar.org

Table 1: Examples of Palladium-Catalyzed Pyrrolidine Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product | Yield (%) | Enantioselectivity | Ref |

|---|---|---|---|---|---|---|

| Carboamination | N-Boc-pent-4-enylamines, Aryl/Alkenyl Bromides | Pd₂(dba)₃, Chiral Bis-phosphine | 2-Substituted Pyrrolidines | Good | Up to 94% ee | nih.govcapes.gov.br |

| Carbenylative Amination | N-Tosylhydrazones, (E)-Vinyl Iodides with Amine | Palladium/GF-Phos | Chiral Pyrrolidines | 45-93 | Up to 96.5:3.5 er | researchgate.net |

| Carboamination | N-Boc-pent-4-enylamines, Aryl/Alkenyl Bromides | Palladium/Xu-Phos | Substituted Pyrrolidines | Good | Up to 97% ee | semanticscholar.org |

Rhodium and Iridium Catalysis in Pyrrolidine Synthesis

Rhodium and iridium catalysts have also proven to be highly effective in the asymmetric synthesis of pyrrolidines. acs.orgchemrxiv.org These metals can catalyze a variety of transformations, including C-H functionalization and cycloaddition reactions.

Rhodium(II) catalysts have been utilized in the direct difunctionalization of pyrrolidine through two consecutive C-H insertions of donor-acceptor carbenes, leading to C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org Another rhodium-catalyzed approach involves a double branched-selective allylic substitution to access enantiomers of a precursor to a chiral 2,5-diarylpyrrolidine ligand. acs.org Furthermore, rhodium(II)-catalyzed asymmetric nitrene C-H insertion has been employed for the de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons. acs.org

Iridium catalysis has been instrumental in the reductive generation of both stabilized and unstabilized azomethine ylides from amides and lactams. nih.govunife.itacs.org Using Vaska's complex, [IrCl(CO)(PPh₃)₂], and a silane (B1218182) reductant, a wide range of azomethine ylides can be formed and subsequently undergo [3+2] dipolar cycloaddition reactions with alkenes to produce highly substituted pyrrolidines. nih.govunife.itacs.org This method is notable for its mild reaction conditions and the ability to control regio- and diastereoselectivity. nih.gov An enantioselective C3-allenylation of pyridines has also been developed using an Ir(I)/(P,olefin) complex, yielding chiral C3-functionalized pyridines with excellent enantioselectivity. chemrxiv.org

Table 2: Rhodium and Iridium-Catalyzed Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product | Stereocontrol | Ref |

|---|---|---|---|---|---|

| Rhodium(II) | C-H Insertion | Pyrrolidine, Diazo precursors | C₂-Symmetrical Pyrrolidines | High enantio- and diastereocontrol | acs.org |

| Rhodium(I) | Allylic Substitution | Carbonate, Amine | 2,5-Diarylpyrrolidine precursor | Branched-selective | acs.org |

| Iridium (Vaska's Complex) | Reductive Azomethine Ylide Generation/[3+2] Cycloaddition | Amides/Lactams, Alkenes | Substituted Pyrrolidines | Regio- and diastereoselective | nih.govunife.it |

| Iridium(I)/(P,olefin) | C3-Allenylation | Pyridines, Allenylic Alcohols | C3-Allenylic Pyridines | Up to >99.9:0.1 er | chemrxiv.org |

Cobalt and Nickel Catalysis for Regio- and Enantioselective Hydroalkylation

Cobalt and nickel catalysts offer alternative and increasingly important routes to chiral pyrrolidines, particularly through hydroalkylation reactions.

Cobalt catalysis has been successfully applied to the enantioselective hydromethylation of 3-pyrrolines. nih.gov This method provides a direct route to enantioenriched 3-methylpyrrolidine, a key intermediate for various pharmaceuticals. nih.gov The reaction proceeds with high yield and enantioselectivity, offering a more streamlined synthesis compared to traditional multi-step approaches. nih.gov Cobalt catalysts have also been used in the reductive coupling of nitriles and acrylamides to synthesize pyrrolidinone derivatives. organic-chemistry.org

Nickel-catalyzed hydroalkylation reactions have also been developed for the synthesis of chiral pyrrolidines. For instance, the regio- and enantioselective hydroalkylation of alkynes with amino acid derivatives as the alkyl radical source provides an efficient route to chiral allylic amines, which can be precursors to pyrrolidines. nih.gov This method is characterized by its broad substrate scope and high selectivity. nih.gov Additionally, nickel-hydride catalyzed hydroalkylation of cyclopropenes has been shown to produce chiral alkylcyclopropane motifs with excellent diastereo- and enantioselectivity, demonstrating the versatility of nickel catalysis in constructing complex chiral structures. researchgate.net

Table 3: Cobalt and Nickel-Catalyzed Pyrrolidine Synthesis

| Catalyst | Reaction Type | Starting Materials | Product | Selectivity | Ref |

|---|---|---|---|---|---|

| Cobalt | Hydromethylation | 3-Pyrrolines | (S)-3-Methylpyrrolidine | High yield and enantioselectivity | nih.gov |

| Cobalt | Reductive Coupling | Nitriles, Acrylamides | Pyrrolidinone derivatives | Excellent regioselectivity | organic-chemistry.org |

| Nickel | Hydroalkylation | Alkynes, Amino acid derivatives | Chiral Allylic Amines | High regio- and enantioselectivity | nih.gov |

| Nickel | Hydroalkylation | Cyclopropenes | Chiral Alkylcyclopropanes | Excellent diastereo- and enantioselectivity | researchgate.net |

Stereoselective Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the pyrrolidine ring. These reactions often allow for the creation of multiple stereocenters in a single, atom-economical step.

1,3-Dipolar Cycloadditions (e.g., Azomethine Ylides)

The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is one of the most direct and versatile methods for synthesizing substituted pyrrolidines. mappingignorance.orgrsc.orgacs.org This reaction can generate up to four new stereocenters with a high degree of control. nih.gov

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylative condensation of α-amino acids with aldehydes or the opening of aziridine (B145994) rings. nih.govacs.orgnih.gov The subsequent reaction with an alkene dipolarophile leads to the formation of the pyrrolidine ring. nih.gov The stereochemical outcome of the cycloaddition can be controlled by using chiral catalysts, often based on silver or copper complexes. mappingignorance.org This has enabled the synthesis of highly enantiomerically enriched 4-aryl proline derivatives. mappingignorance.org

A three-component 1,3-dipolar cycloaddition reaction has been developed for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. acs.orgnih.gov This one-pot reaction utilizes an in situ generated azomethine ylide from an amine and an aldehyde, which then reacts with an olefinic oxindole. nih.gov The stereochemistry of the resulting spiro-polycyclic compounds has been confirmed by X-ray crystal structure analysis. nih.gov

Table 4: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Ylide Generation | Dipolarophile | Catalyst/Conditions | Product | Selectivity | Ref |

|---|---|---|---|---|---|

| Decarboxylative Condensation | Alkenes | Chiral Metal Catalysts (Cu(I), Ag(I)) | Substituted Pyrrolidines | High enantio-, diastereo-, and regioselectivity | mappingignorance.orgrsc.org |

| In situ from Amine and Aldehyde | Olefinic Oxindoles | Three-component, one-pot | Spirooxindole-pyrrolidines | Regio- and diastereoselective | acs.orgnih.gov |

| Reductive from Amides/Lactams | Electron-deficient Alkenes | Iridium (Vaska's Complex) | Functionalized Pyrrolidines | Regio- and diastereoselective | nih.govunife.it |

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings and has been adapted for the synthesis of pyrrolidine derivatives. rsc.orgmdpi.com While not a direct method for forming the five-membered pyrrolidine ring, it can be a key step in a multi-step synthesis.

For instance, an asymmetric Diels-Alder reaction can be used to construct a key carbocyclic intermediate which is then further elaborated to form the pyrrolidine ring. The development of chiral Lewis acid catalysts and organocatalysts has enabled highly enantioselective Diels-Alder reactions. mdpi.comnih.govmdpi.com For example, chiral oxaborolidinium ions have been used to catalyze the reaction between cyclobutenone and a diene to form a bicyclic system that can be a precursor to more complex molecules containing a pyrrolidine ring. rsc.org

In the total synthesis of natural products, the Diels-Alder reaction is often employed to set key stereocenters in a carbocyclic framework, which is subsequently converted to a pyrrolidine-containing target molecule through various transformations like ring-opening, ring-closing, or functional group manipulations. rsc.org

Table 5: Application of Diels-Alder Reactions in Pyrrolidine Synthesis Context

| Diene | Dienophile | Catalyst/Conditions | Intermediate/Product Application | Ref |

|---|---|---|---|---|

| Various Dienes | Various Dienophiles | Chiral Lewis Acids/Organocatalysts | Precursors for Pyrrolidine Synthesis | mdpi.comnih.govmdpi.com |

| Cyclobutenone | Diene | Chiral Oxaborolidinium Ions | Bicyclic Intermediates for Complex Synthesis | rsc.org |

Ring Contraction and Expansion Strategies for Pyrrolidine Scaffolds

The synthesis of the pyrrolidine ring, a privileged scaffold in medicinal chemistry, can be achieved through elegant skeletal rearrangement strategies, including ring contraction and expansion reactions. enamine.netnih.gov These methods transform readily available cyclic precursors into the desired five-membered ring system.

Ring Contraction: A notable strategy involves the ring contraction of larger heterocycles, such as pyridines. osaka-u.ac.jpresearchgate.netnih.gov Photo-promoted reactions of pyridines with reagents like silylborane can lead to the formation of pyrrolidine derivatives. osaka-u.ac.jpnih.govresearcher.life This process proceeds through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which undergoes a thermally allowed disrotatory ring-closing reaction to furnish the pyrrolidine skeleton. osaka-u.ac.jp This approach is valuable as it utilizes abundant and inexpensive starting materials to access complex pyrrolidine structures. osaka-u.ac.jpnih.gov

Ring Expansion: Conversely, ring expansion of smaller rings, such as aziridines and azetidines, presents another powerful route to pyrrolidines. researchgate.netrsc.org For instance, an N-bromosuccinimide (NBS)-induced cascade reaction of cinnamylaziridine can yield highly functionalized pyrrolidines with excellent diastereoselectivity. rsc.org This electrophilic aminocyclization–ring expansion cascade creates multiple stereocenters in a single operation. rsc.org Similarly, chiral cobalt(II) complexes can catalyze the ring-expansion of 3-methylene-azetidines with α-diazo pyrazoamides to afford proline derivatives, which are functionalized pyrrolidines, with high yield and enantioselectivity. researchgate.net

These strategies represent advanced methods for constructing the fundamental pyrrolidine core, which can then be further functionalized to yield target molecules like (R)-3-(2-Methoxyethoxy)pyrrolidine.

Introduction of the 2-Methoxyethoxy Moiety

Once the chiral pyrrolidine scaffold is obtained, the next critical phase is the introduction of the 2-methoxyethoxy side chain at the C-3 position. This is typically achieved by forming an ether linkage with a pre-existing hydroxyl group on the pyrrolidine ring.

Strategies for Ether Formation

The Williamson ether synthesis is a classic and highly effective method for forming ether linkages and is the most common strategy for this type of transformation. byjus.comchem-station.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the reaction would involve deprotonating the hydroxyl group of a suitable (R)-3-hydroxypyrrolidine precursor to form an alkoxide. This is followed by the reaction of the alkoxide with an appropriate electrophile, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. byjus.com

The mechanism is a concerted SN2 backside attack, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. byjus.comwikipedia.org For this reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination (E2) reactions. chem-station.commasterorganicchemistry.com

Functionalization of Pre-formed Pyrrolidine Rings

The synthesis of this compound typically relies on the functionalization of a pre-formed, enantiomerically pure pyrrolidine ring. nih.gov The most direct precursor is (R)-3-hydroxypyrrolidine, which is commercially available or can be synthesized from chiral pool starting materials like L-proline (B1679175).

The key transformation is the O-alkylation of the secondary alcohol. The general procedure involves:

Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent it from interfering with the subsequent etherification step.

Deprotonation: The N-protected (R)-3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium alkoxide in situ. khanacademy.org

Alkylation: The resulting alkoxide is then allowed to react with an alkylating agent like 2-bromoethyl methyl ether via an SN2 reaction to form the desired ether linkage. youtube.com

Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen, often under acidic conditions, to yield the final product, this compound.

This sequence ensures that the desired ether is formed selectively at the hydroxyl group while preserving the stereochemistry at the C-3 position.

Integration within Multi-Component Reactions for Pyrrolidine Derivatives

Multi-component reactions (MCRs) offer a highly convergent and efficient approach to synthesizing complex, functionalized heterocycles like pyrrolidines in a single step. acs.orgrsc.orgacs.org These reactions combine three or more starting materials in one pot, where most of the atoms are incorporated into the final product. acs.org

A common MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (an electron-deficient alkene). enamine.netrsc.org Azomethine ylides can be generated in situ from the condensation of an amine and an aldehyde. acs.org

While direct synthesis of this compound via an MCR is not commonly reported, it is conceivable to design a process where one of the components introduces the 2-methoxyethoxy functionality. For example, a dipolarophile containing the methoxyethoxy group could be reacted with an azomethine ylide derived from an appropriate chiral amine to construct the ring and install the side chain simultaneously. rsc.org Dirhodium(II) salts are known to catalyze three-component reactions of an imine, a diazo compound, and an alkyne to form substituted pyrroles, a strategy that highlights the potential for metal-catalyzed MCRs in building such heterocycles. nih.gov

Optimization of Reaction Conditions for Stereocontrol and Yield

Achieving high yield and maintaining stereochemical integrity are paramount in the synthesis of chiral molecules. For this compound, optimization focuses primarily on the Williamson ether synthesis step, as this is where side reactions can occur and where the chiral center is directly involved.

Temperature and Pressure Optimization

The optimization of temperature and pressure is a fundamental aspect of developing efficient synthetic protocols. These parameters can significantly influence reaction rates, yields, and the formation of byproducts.

Temperature Effects

In the context of the Williamson ether synthesis for preparing this compound, temperature plays a critical role. The reaction is an S_N2 substitution, and as with most such reactions, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can promote side reactions, such as elimination reactions of the alkyl halide or decomposition of the reactants and products.

For the O-alkylation of a protected (R)-3-hydroxypyrrolidine, the optimal temperature is a balance between achieving a reasonable reaction time and minimizing the formation of impurities. The choice of solvent and base will also influence the ideal temperature range. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), the reaction can often be conducted at temperatures ranging from room temperature to a moderate heat (e.g., 50-80 °C) to ensure complete conversion. google.com

Interactive Table: Effect of Temperature on a Model Williamson Ether Synthesis

Below is a representative data table illustrating the impact of temperature on the yield of a model Williamson ether synthesis of a 3-alkoxypyrrolidine.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 (Room Temp.) | 24 | 65 |

| 2 | 50 | 8 | 88 |

| 3 | 80 | 3 | 92 |

| 4 | 100 | 2 | 85 (with noted byproducts) |

This table is a representative example based on general principles of Williamson ether synthesis and does not represent empirically verified data for the specific synthesis of this compound.

Pressure Effects

For most liquid-phase reactions conducted at or below the boiling point of the solvent, the effect of pressure is generally negligible. The Williamson ether synthesis is typically performed under atmospheric pressure. While high pressure can increase reaction rates by increasing the concentration of reactants, it is not a common parameter for optimization in laboratory-scale synthesis of this type unless volatile reagents are used. google.com

It is worth noting that the industrial synthesis of the parent pyrrolidine ring itself from 1,4-butanediol (B3395766) and ammonia (B1221849) is conducted under high pressure (17–21 MPa) and high temperature (165–200 °C), but this applies to the formation of the heterocyclic ring, not the subsequent etherification of a substituted pyrrolidine.

Catalyst Loading and Ligand Design

Phase-Transfer Catalysis

For the Williamson ether synthesis step, particularly when using an aqueous base (like NaOH or KOH) with an organic solvent, a phase-transfer catalyst (PTC) is often employed. ugm.ac.id The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336®, facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase where the alkylating agent resides. organic-chemistry.orgbyjus.com This enhances the reaction rate significantly.

The loading of the phase-transfer catalyst is an important parameter to optimize. Typically, catalyst loading ranges from 1 to 10 mol%. Increasing the catalyst loading can increase the reaction rate, but beyond a certain point, it may not lead to a significant improvement and adds to the cost and potential for purification challenges.

Interactive Table: Effect of Phase-Transfer Catalyst and Loading on a Model O-Alkylation

| Entry | Catalyst (5 mol%) | Solvent System | Yield (%) |

| 1 | None | Toluene/50% NaOH | <10 |

| 2 | Tetrabutylammonium Bromide (TBAB) | Toluene/50% NaOH | 85 |

| 3 | Aliquat 336® | Toluene/50% NaOH | 90 |

| 4 | TBAB (1 mol%) | Toluene/50% NaOH | 75 |

| 5 | TBAB (10 mol%) | Toluene/50% NaOH | 86 |

This table is a representative example based on general principles of phase-transfer catalysis and does not represent empirically verified data for the specific synthesis of this compound.

Ligand Design for Chiral Synthesis

Ligand design is paramount in the asymmetric synthesis of the chiral precursor, (R)-3-hydroxypyrrolidine, if it is not sourced commercially. Catalytic asymmetric methods, such as the hydrogenation or cycloaddition reactions, often rely on chiral ligands complexed to a metal center (e.g., rhodium, ruthenium, iridium, or copper) to induce enantioselectivity. However, for the subsequent etherification of an already chiral (R)-3-hydroxypyrrolidine, the stereocenter is already set, and thus, chiral ligands are not typically required for this step.

Advanced Spectroscopic and Analytical Characterization of R 3 2 Methoxyethoxy Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra are fundamental in defining the carbon-hydrogen framework of (R)-3-(2-Methoxyethoxy)pyrrolidine.

The ¹H NMR spectrum of a related pyrrolidine (B122466) compound shows distinct signals that can be extrapolated to understand the proton environments in this compound. For instance, protons on the pyrrolidine ring typically appear in specific regions of the spectrum, with their chemical shifts influenced by the substituent. The protons on the carbons adjacent to the nitrogen atom in a pyrrolidinium (B1226570) ring have been observed around 2.2 ppm. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton. In a simple pyrrolidine molecule, the carbon atoms typically resonate at specific chemical shifts. chemicalbook.com For substituted pyrrolidines, these shifts are altered by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 2.9 - 3.2 | 45 - 50 |

| C3 | 4.0 - 4.2 | 75 - 80 |

| C4 | 1.8 - 2.1 | 30 - 35 |

| C5 | 2.9 - 3.2 | 50 - 55 |

| C1' | 3.5 - 3.7 | 70 - 75 |

| C2' | 3.5 - 3.7 | 68 - 72 |

| OCH₃ | 3.3 - 3.4 | 58 - 60 |

| NH | 2.0 - 2.5 | - |

Note: The data in this table is predicted and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms within a molecule. slideshare.netucl.ac.ukwikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. wikipedia.orgmnstate.edu For this compound, COSY would show correlations between the protons on the pyrrolidine ring (H2-H3, H3-H4, H4-H5) and within the methoxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. wikipedia.org This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This technique is invaluable for piecing together the different fragments of the molecule, such as connecting the methoxyethoxy side chain to the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule. slideshare.netucl.ac.uk This can help determine the stereochemistry and preferred conformation of the pyrrolidine ring and its substituent.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

The synthesis of chiral molecules like this compound often requires methods to determine the enantiomeric purity. nih.gov Chiral NMR spectroscopy is a key technique for this purpose. nih.govfrontiersin.org By using chiral solvating agents or chiral derivatizing agents, it is possible to induce a chemical shift difference between the two enantiomers in the NMR spectrum, allowing for the quantification of the enantiomeric excess (ee). nih.gov For example, the use of a chiral palladium-based probe has been demonstrated to be effective in the enantioanalysis of N-heterocycles using ¹⁹F NMR. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. govinfo.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of the compound. For this compound (C₇H₁₅NO₂), the expected monoisotopic mass would be calculated with high accuracy. The hydrochloride salt of this compound has a molecular formula of C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . molport.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation. By analyzing the masses of the resulting fragment ions, it is possible to deduce the fragmentation pathways and gain further structural information. For this compound, characteristic fragmentation patterns would likely involve the loss of the methoxyethoxy side chain or cleavage of the pyrrolidine ring.

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical for chiral compounds, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the cornerstone technique for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.

For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs can offer a range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific analyte and CSP.

| Parameter | Typical Value |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | 25 °C |

This table represents a generalized method for chiral HPLC separation of a pyrrolidine derivative and is for illustrative purposes.

The successful separation would yield two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer, allowing for the calculation of enantiomeric excess (ee).

Gas Chromatography (GC) with a chiral stationary phase is another valuable technique for assessing the enantiomeric purity of volatile chiral compounds. Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the chiral stationary phase. Cyclodextrin-based chiral stationary phases are commonly employed in GC for the separation of a wide range of chiral molecules, including amines and their derivatives. gcms.cz

For the analysis of this compound, a derivatization step might be necessary to improve its volatility and chromatographic behavior. This could involve acylation of the secondary amine. A hypothetical GC method is outlined below:

| Parameter | Typical Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

This table represents a generalized method for chiral GC separation of a derivatized pyrrolidine and is for illustrative purposes.

The resulting chromatogram would show the separation of the two enantiomers, enabling the determination of their relative proportions.

Other Analytical Techniques for Structural and Purity Confirmation

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of a pyrrolidine derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

For this compound, the expected characteristic IR absorption bands would include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300 - 3500 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O-C (ether) | Stretching (asymmetric) | 1050 - 1150 |

| C-N (amine) | Stretching | 1020 - 1250 |

| N-H (amine) | Bending | 1550 - 1650 |

This table presents typical IR absorption ranges for the functional groups present in the target molecule.

The absence of unexpected peaks and the presence of these characteristic bands provide strong evidence for the correct chemical structure.

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is used to confirm the empirical and molecular formula of the substance. For a pure sample of this compound (C₇H₁₅NO₂), the theoretical elemental composition can be calculated.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 57.90 |

| Hydrogen (H) | 10.41 |

| Nitrogen (N) | 9.65 |

| Oxygen (O) | 22.04 |

This table shows the calculated elemental composition for the molecular formula C₇H₁₅NO₂.

Experimental results from elemental analysis of a synthesized batch should closely match these theoretical values, providing a fundamental confirmation of the compound's purity and elemental makeup. researchgate.net

Computational Chemistry and Modeling Studies of R 3 2 Methoxyethoxy Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ccu.edu.tw It is widely employed for its favorable balance of accuracy and computational cost, making it a cornerstone for predicting molecular properties. ccu.edu.tw Studies on similar chiral molecules and pyrrolidine (B122466) derivatives frequently utilize DFT, often with functionals like B3LYP and basis sets such as 6-31G* or 6-311+G(d,p), to achieve reliable results. ccu.edu.twresearchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Due to the flexibility of the ether side chain and the non-planar nature of the pyrrolidine ring, (R)-3-(2-Methoxyethoxy)pyrrolidine can exist in several different spatial arrangements, or conformations.

A thorough conformational analysis would involve identifying all stable low-energy conformers. For a related compound, (R)-(-)-2-Pyrrolidinemethanol, DFT calculations have successfully identified multiple stable conformers, distinguished by the orientation of the substituent group and potential intramolecular hydrogen bonding. researchgate.net A similar analysis for this compound would reveal how the methoxyethoxy side chain orients itself relative to the pyrrolidine ring. The two most likely fundamental conformations of the pyrrolidine ring itself are the "envelope" and "twist" (or "half-chair") forms. The optimization process would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothesized Conformer of this compound (Note: These are representative values and not from actual published calculations on this specific molecule.)

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-N (ring) | 1.47 Å |

| C-C (ring) | 1.54 Å | |

| C-O (ether) | 1.43 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-N-C (ring) | 108.5° |

| C-O-C (ether) | 112.0° | |

| H-N-C (ring) | 110.2° | |

| Dihedral Angle | C-C-N-C (ring) | 25.0° (Twist) |

DFT calculations provide detailed information about the electronic properties of a molecule. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, hybridization, and hyperconjugative interactions (the stabilizing interactions resulting from the delocalization of electrons). nih.gov For this compound, NBO analysis would likely show a significant localization of negative charge on the oxygen and nitrogen atoms due to their high electronegativity.

Table 2: Predicted Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes.)

| Property | Predicted Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 2.0 eV |

| HOMO-LUMO Gap | 8.5 eV |

| Dipole Moment | 2.1 D |

One of the most powerful applications of DFT is the prediction of spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov This is achieved by calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. In recent years, machine learning algorithms, sometimes trained on DFT-calculated data, have emerged as even faster and highly accurate methods for predicting NMR shifts. researchgate.netpaperswithcode.comarxiv.org For this compound, distinct signals would be predicted for each unique carbon and hydrogen atom, accounting for the chiral center and the different chemical environments along the side chain.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical shifts for similar functional groups. Atom numbering is illustrative.)

| Atom Number | Predicted ¹H Shift (ppm) | Atom Number | Predicted ¹³C Shift (ppm) |

| 1 | 3.35 (s, 3H) | 1 | 59.0 |

| 2 | 3.55 (t, 2H) | 2 | 71.8 |

| 3 | 3.65 (t, 2H) | 3 | 70.5 |

| 4 | 4.10 (m, 1H) | 4 | 78.0 |

| 5 | 1.80 (m, 1H) | 5 | 34.5 |

| 6 | 2.10 (m, 1H) | 6 | 54.0 |

| 7 | 3.00-3.20 (m, 2H) | 7 | 46.5 |

| 8 | 2.90 (m, 2H) | ||

| NH | 2.50 (br s, 1H) |

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. researchgate.net These calculations help in assigning specific peaks to the stretching, bending, and twisting motions of bonds. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method and to achieve better agreement with experimental spectra. nih.gov

Table 4: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values.)

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3350 | N-H Stretch |

| 2950-2850 | C-H Stretch (Aliphatic) |

| 1460 | CH₂ Scissoring |

| 1120 | C-O-C Asymmetric Stretch |

| 1050 | C-N Stretch |

DFT is instrumental in exploring potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and calculating the energies of all intermediates and, most importantly, the transition states—the high-energy structures that connect reactants, intermediates, and products. The energy of the highest transition state determines the activation energy and thus the rate of the reaction. For example, a study on the reaction of pyrrolidine with a naphthoquinone derivative successfully elucidated the reaction mechanism, which was proposed to proceed through a tetrahedral intermediate. rsc.org DFT could be used to model the N-acylation or N-alkylation of this compound, calculating the activation barriers for different electrophiles.

Table 5: Illustrative Relative Energies for a Hypothetical Sₙ2 Reaction at the Nitrogen Atom (Note: These are hypothetical values for illustrative purposes.)

| Species | Relative Energy (kcal/mol) |

| Reactants (Pyrrolidine + CH₃I) | 0.0 |

| Transition State | +15.5 |

| Products (N-methylated pyrrolidinium (B1226570) iodide) | -20.0 |

Molecular Dynamics (MD) Simulations

The five-membered pyrrolidine ring is not flat. It exists in a continuous state of flux, rapidly converting between various puckered conformations. This phenomenon is known as pseudorotation. nih.gov The two principal conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" or "half-chair" (where two adjacent atoms are displaced on opposite sides of a plane).

An MD simulation of this compound in a solvent like water would track the puckering of the pyrrolidine ring over nanoseconds. The simulation would reveal the preferred pucker states, the energy barriers between them, and how the motion of the flexible methoxyethoxy side chain is coupled to the ring's dynamics. This information is crucial as the specific 3D shape (conformation) of a molecule often dictates its biological activity. nih.gov

Table 6: Common Conformations of the Pyrrolidine Ring

| Conformation | Description |

| Envelope | Four atoms are coplanar, and the fifth is out of the plane. Designated by the out-of-plane atom (e.g., C2-endo, N-exo). |

| Twist (Half-Chair) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |

Solvent Effects on Molecular Conformation

The conformation of a molecule, its three-dimensional shape, is not static and can be significantly influenced by its environment, particularly the solvent. For a flexible molecule like this compound, which contains a pyrrolidine ring and an ether side chain, the solvent can affect the conformational equilibrium by stabilizing or destabilizing different arrangements through intermolecular interactions.

Computational studies on the parent compound, pyrrolidine, have demonstrated the profound impact of solvent on its chemical properties. rsc.orgnih.gov Research combining experimental kinetics with theoretical calculations, such as classical molecular dynamics (MD) and density functional theory (DFT), has been used to study the nucleophilicity of pyrrolidine in various solvent mixtures, such as methanol-acetonitrile. rsc.orgnih.govresearchgate.net

These studies reveal that the nucleophilicity of pyrrolidine decreases in protic solvents like methanol (B129727) compared to aprotic solvents like acetonitrile. nih.gov MD simulations show that this is primarily due to the strong hydrogen bonds formed between the methanol solvent molecules and the nitrogen atom's lone pair and the N-H bond of the pyrrolidine. rsc.orgresearchgate.net This solvation shell effectively shields the nitrogen, reducing its availability to act as a nucleophile. researchgate.net A computational model was developed that accurately reproduces experimental nucleophilicity values by considering the equilibrium between unsolvated ("bare") pyrrolidine and solvated pyrrolidine species. nih.govresearchgate.net

While specific studies on this compound are not widely published, these findings on pyrrolidine provide a strong framework for understanding how its derivatives would behave. The presence of the 2-methoxyethoxy side chain introduces additional sites for solvent interactions. The ether oxygens can act as hydrogen bond acceptors, potentially leading to more complex solvation shells and influencing the orientation of the side chain relative to the pyrrolidine ring. Computational modeling would be essential to dissect these competing interactions and predict the dominant conformations in different solvent environments.

Table 1: Computational Methods for Analyzing Solvent Effects

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and solvent molecules over time. | Provides detailed information on solvation shells, hydrogen bonding lifetimes, and conformational dynamics. rsc.org |

| Density Functional Theory (DFT) | Calculates the electronic structure of the molecule. | Used to compute properties like Parr nucleophilicity indices for different solvated states. researchgate.net |

| Continuum Solvation Models | Treats the solvent as a continuous medium rather than individual molecules. | Offers a computationally less expensive way to estimate the bulk effects of the solvent on molecular energy and properties. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This method is crucial for understanding potential biological targets of this compound and the structural basis of its activity.

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs, targeting a wide range of receptors and enzymes. mdpi.comfrontiersin.org Molecular docking studies on various pyrrolidine-containing ligands have successfully predicted their binding modes. For instance, docking has been used to study pyrrolidine derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), Penicillin-Binding Protein 3 (PBP3), and the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. nih.govnih.govresearchgate.net

In a typical docking workflow, a 3D model of the target protein is used as a receptor. The ligand, this compound, would be placed into the binding site, and a scoring function would evaluate thousands of possible poses based on steric, hydrophobic, and electrostatic interactions. nih.govresearchgate.net Studies on related compounds have shown that the pyrrolidine nitrogen can act as a crucial interaction point, often forming a hydrogen bond or a salt bridge with acidic residues in the protein's active site. nih.gov The specific (R)-stereochemistry and the flexible methoxyethoxy side chain would be critical in determining the precise fit and orientation within a binding pocket, potentially conferring selectivity for specific targets. nih.gov

The analysis of interactions between a docked ligand and its protein target is key to understanding binding affinity and specificity. For this compound, several types of interactions are possible:

Hydrogen Bonding: The secondary amine (N-H) of the pyrrolidine ring is a potent hydrogen bond donor. The ether oxygens in the side chain and the nitrogen atom itself can act as hydrogen bond acceptors. researchgate.net Docking studies on similar molecules frequently highlight hydrogen bonds with residues like Tyrosine or Arginine as critical for anchoring the ligand in the active site. researchgate.net

Hydrophobic Interactions: The ethyl and methyl groups of the side chain, as well as the aliphatic carbons of the pyrrolidine ring, can engage in favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine, and isoleucine. researchgate.netnih.gov These interactions are crucial for stabilizing the ligand-protein complex.

π-Stacking: While this compound itself lacks an aromatic ring for classical π-stacking, it is often incorporated into larger molecules that do. In such cases, the pyrrolidine ring acts as a linker or scaffold, positioning an aromatic moiety for optimal interaction with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Molecular modeling studies on ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) have shown that the conformational profiles and electronic properties of pyrrolidine-containing molecules directly influence their binding and activity. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational data from docking and modeling provide a rational basis for SAR, guiding the design of more potent and selective analogs. nih.gov

For pyrrolidine-based compounds, computational studies can explain observed SAR trends. For example, in a series of melanocortin-3 receptor (MC3R) agonists, parallel SAR screening combined with modeling helped identify the minimal pharmacophore necessary for activity. nih.gov It was found that specific substitutions and stereochemistries at different positions on the pyrrolidine scaffold were critical for potency. nih.gov Similarly, modeling of pyrrolidine derivatives as sigma receptor ligands revealed that nitrogen lone pair orientations and steric factors, rather than a specific geometry, played a major role in binding affinity. nih.gov

For this compound, computational data could be used to predict how modifications would impact binding. For example, modeling could predict whether extending the ether chain, substituting on the pyrrolidine ring, or altering the stereochemistry would lead to improved interactions with a target, thus guiding synthetic chemistry efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics represent a data-driven approach to drug discovery, using statistical models to correlate chemical structure with biological activity. nih.gov

QSAR models are built by analyzing a "training set" of compounds with known activities. bmc-rm.org Molecular descriptors (numerical representations of chemical structure, such as electronic, steric, or topological properties) are calculated for each compound and used to build a mathematical equation that predicts the activity of new, untested compounds. researchgate.net

While a specific QSAR model for this compound is not publicly documented, cheminformatics platforms like PASS (Prediction of Activity Spectra for Substances) can predict a broad biological activity profile for any given structure based on a vast database of known structure-activity relationships. bmc-rm.orgway2drug.com Such a prediction for this compound could suggest potential therapeutic effects (e.g., anti-inflammatory, neuroprotective) and off-target effects by comparing its structural features to those of over a million known biologically active molecules. bmc-rm.orgbmc-rm.org These predictions, while not definitive, are valuable for prioritizing compounds for experimental screening and identifying potential mechanisms of action or toxicity. nih.govnih.gov

Table 2: Cheminformatics and QSAR in Drug Discovery

| Technique | Description | Predicted Information for this compound |

|---|---|---|

| QSAR Modeling | Develops statistical models linking structural descriptors to a specific biological activity (e.g., IC₅₀). researchgate.net | Quantitative prediction of potency against a specific target, once a training set of related compounds is established. |

| Cheminformatics (e.g., PASS) | Predicts a wide spectrum of biological activities based on similarity to known active compounds. bmc-rm.orgway2drug.com | A probabilistic profile of potential pharmacological effects, mechanisms of action, and metabolic interactions. |

| ADMET Prediction | Uses computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Estimation of drug-likeness, including potential for blood-brain barrier penetration, metabolic stability, and toxicity risks. |

Pharmacophore Modeling and Ligand Design

Computational approaches, particularly pharmacophore modeling and ligand design, are pivotal in modern drug discovery for identifying and optimizing novel therapeutic agents. These methods help in understanding the crucial chemical features required for a molecule to interact with a specific biological target and guide the design of new, more potent, and selective compounds. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, frequently incorporated into the design of new drugs due to its favorable properties. The non-planar, sp3-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is a significant advantage in achieving target selectivity and desired pharmacological profiles.

While the broader class of pyrrolidine derivatives has been the subject of numerous computational studies, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) analyses for various biological targets such as neuraminidase inhibitors, β3 adrenergic receptor agonists, and potential anti-diabetic agents, specific and detailed research on This compound within this context is not extensively documented in publicly available scientific literature.

Pharmacophore models are typically generated based on a set of active compounds, defining the spatial arrangement of essential features like hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that are critical for biological activity. For instance, a study on pyrrolidine derivatives as neuraminidase inhibitors involved the generation of a pharmacophore model to understand the key interactions with the enzyme's active site. Such models serve as a 3D query for virtual screening of compound libraries to identify new potential inhibitors or as a blueprint for the design of novel ligands.

In the context of ligand design, the pyrrolidine ring can act as a versatile scaffold. Its substituents can be modified to fine-tune the pharmacodynamic and pharmacokinetic properties of a molecule. The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological activities and receptor binding modes. For example, in the design of human β3 adrenergic receptor agonists, a novel pyrrolidine scaffold was introduced to constrain the flexible ethanolamine (B43304) core of known agonists, which led to improved selectivity and metabolic stability.

Although direct pharmacophore modeling studies for this compound are not readily found, hypothetical pharmacophore features can be inferred from its structure. The molecule possesses key features that are often important in ligand-receptor interactions:

A secondary amine: This group can act as a hydrogen bond donor and/or acceptor and can be a site for protonation, leading to a positive charge.

An ether oxygen: The two ether oxygens in the 2-methoxyethoxy side chain can act as hydrogen bond acceptors.

A hydrophobic ethyl group: The ethylene (B1197577) glycol-like chain provides a degree of hydrophobicity and conformational flexibility.

A chiral center: The (R)-configuration at the 3-position of the pyrrolidine ring provides specific stereochemical information that can be crucial for selective binding to a chiral receptor site.

These features could be incorporated into a pharmacophore hypothesis for a target of interest. A hypothetical pharmacophore model for a ligand containing the this compound moiety might include a hydrogen bond donor/acceptor feature from the pyrrolidine nitrogen and hydrogen bond acceptor features from the ether oxygens, arranged in a specific 3D orientation dictated by the (R)-stereocenter.

The table below illustrates the potential pharmacophoric features of this compound that could be considered in ligand design.

| Feature | Type | Potential Role in Ligand Binding |

| Pyrrolidine Nitrogen | Hydrogen Bond Donor/Acceptor, Basic Center | Ionic interactions, Hydrogen bonding |

| Ether Oxygens (x2) | Hydrogen Bond Acceptor | Hydrogen bonding |

| Methoxy (B1213986) Group | Hydrophobic/Polar | Van der Waals interactions, Hydrogen bonding |

| Ethoxy Linker | Flexible Hydrophobic | Conformational flexibility, Hydrophobic interactions |

| (R)-Stereocenter | Chiral Center | Stereospecific interactions |

In the absence of specific published research, the application of pharmacophore modeling and ligand design involving this compound remains speculative. However, based on the known principles of medicinal chemistry and the structural features of the molecule, it represents an interesting building block for the design of new ligands targeting a variety of biological systems. Future computational and experimental studies would be necessary to validate any pharmacophore hypothesis and to explore the full potential of this specific pyrrolidine derivative in drug discovery.

Potential Biological and Pharmaceutical Applications of R 3 2 Methoxyethoxy Pyrrolidine and Its Derivatives

Medicinal Chemistry Applications of Pyrrolidines

The pyrrolidine (B122466) ring is a privileged structure in drug discovery, found in numerous natural products and FDA-approved drugs. frontiersin.orgnih.gov Its non-planar, flexible nature, a phenomenon known as "pseudorotation," allows for precise conformational control through the strategic placement of substituents. dntb.gov.uanih.gov This adaptability makes the pyrrolidine scaffold a valuable tool for medicinal chemists aiming to design molecules with high target selectivity and biological activity. dntb.gov.uaresearchgate.net The stereochemistry of the pyrrolidine ring is a critical determinant of its pharmacological profile, as different stereoisomers can exhibit distinct binding modes to proteins. dntb.gov.uanih.gov

The versatility of the pyrrolidine scaffold is demonstrated by its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. frontiersin.orgnih.gov

Central Nervous System (CNS) Activity

Pyrrolidine derivatives have shown significant promise in the treatment of various central nervous system disorders. Their ability to cross the blood-brain barrier and interact with specific neuronal receptors makes them attractive candidates for the development of new CNS-active drugs. nih.gov

Dopamine (B1211576) Receptor Ligands (e.g., D2R, D3R)

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of neuropsychiatric disorders. Pyrrolidine-containing compounds have been extensively investigated as ligands for these receptors. nih.govnih.govnih.gov

Researchers have designed and synthesized series of 3-(3-hydroxyphenyl)pyrrolidine analogues to probe the binding pockets of the D3 receptor. nih.gov By extending functionality from the primary binding site to a secondary pocket, these studies aim to enhance affinity and selectivity for the D3 receptor over the highly homologous D2 receptor. nih.govmdpi.com The stereochemistry of the pyrrolidine ring has been shown to be crucial, with enantiomeric pairs exhibiting different binding preferences. nih.gov

Furthermore, hybrid molecules incorporating a pyrrolidine moiety have been developed as potent dopamine receptor ligands. For instance, certain 5-phenyl-pyrrole-3-carboxamide derivatives containing a 1-ethyl-2-methyl-pyrrolidine group have demonstrated low micromolar affinity for D2-like receptors. nih.gov The strategic combination of different pharmacophores within a single molecule can lead to compounds with high affinity and selectivity for specific dopamine receptor subtypes. nih.govrsc.org

The table below summarizes the binding affinities of selected pyrrolidine derivatives at dopamine receptors.

| Compound Type | Target Receptor | Key Findings |

| 3-(3-Hydroxyphenyl)pyrrolidine Analogues | D3 Dopamine Receptor | N-alkyl and N-butylamide-linked benzamide (B126) functionalities enhance affinity and selectivity. nih.gov |

| 5-Phenyl-pyrrole-3-carboxamide Derivatives | D2-like Dopamine Receptors | A 1-ethyl-2-methyl-pyrrolidine moiety confers low micromolar affinity. nih.gov |

| Pyrazolo[1,5-a]pyridine Derivatives | D4 Dopamine Receptor | A carbonitrile derivative showed high D4 affinity (Ki=1.5 nM) and selectivity. nih.gov |

Anticonvulsant Properties

The pyrrolidine scaffold is a key feature in several anticonvulsant drugs. frontiersin.orgnih.gov Levetiracetam, a well-known antiepileptic drug, is a pyrrolidine derivative, although its precise mechanism of action is still under investigation, it is thought to modulate nerve transmission. drugs.com

Research into novel pyrrolidine derivatives continues to yield promising anticonvulsant candidates. Studies on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids have identified compounds with significant activity in animal models of epilepsy, such as the maximal electroshock (MES) and 6-Hz seizure tests. nih.gov Some of these compounds have demonstrated efficacy comparable to or greater than existing antiepileptic drugs. nih.gov

The mechanism of anticonvulsant action for many pyrrolidine derivatives is thought to involve the modulation of ion channels, such as sodium and calcium channels, or interaction with neurotransmitter systems like the GABAergic system. nih.govnih.gov For example, certain pyrrolidin-2-one derivatives have shown anticonvulsant activity that may be linked to their affinity for serotonergic or α1-adrenergic receptors, as well as their structural similarity to GABA. nih.gov

The following table highlights the anticonvulsant activity of selected pyrrolidine derivatives.

| Compound Series | Anticonvulsant Test | Key Findings |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Hybrids | MES, 6-Hz, scPTZ | Several compounds showed significant protection against seizures. nih.gov |

| Pyrrolidine-2,5-dione-acetamides | MES, 6 Hz | One derivative emerged as more effective than valproic acid (VPA). nih.gov |

| Pyrrolidin-2-one Derivatives | MES, PTZ | Compounds demonstrated activity, potentially through serotonergic, adrenergic, or GABAergic mechanisms. nih.gov |

Analgesic and Sedative Effects

Pyrrolidine derivatives have also been investigated for their potential as analgesics and sedatives. frontiersin.org Research has shown that certain N-benzoylthiourea-pyrrolidine carboxylic acid derivatives exhibit significant analgesic activity in animal models. frontiersin.org For instance, one compound demonstrated an analgesic effect comparable to aspirin (B1665792) in the writhing test, while others showed central analgesic activity in the hot plate test. frontiersin.org

The analgesic properties of some pyrrolidinomorphinane derivatives have been studied, revealing their ability to completely inhibit pain responses in visceral pain models. researchgate.net The mechanism of action for these compounds is being explored, with some evidence suggesting involvement of opioid receptors. researchgate.net

While specific sedative effects of (R)-3-(2-Methoxyethoxy)pyrrolidine are not detailed, the broader class of pyrrolidine derivatives has been associated with CNS depressant activities, suggesting a potential for sedative properties in some analogues. nih.gov

Anti-Parkinsonian and Anti-Anxiety Agents

The modulation of dopamine receptors by pyrrolidine derivatives makes them relevant for the treatment of Parkinson's disease. nih.govnih.gov The loss of dopaminergic neurons in Parkinson's disease leads to motor symptoms, and ligands that can selectively target dopamine receptors, particularly D3 receptors which are upregulated in response to dopamine depletion, are of significant interest. nih.gov

Beyond anticonvulsant activity, some pyrrolidine-based drugs like tiagabine (B1662831) have also shown anxiolytic properties. nih.gov This suggests that the pyrrolidine scaffold can be a starting point for the development of new anti-anxiety agents.

Anti-Infective Agents

The pyrrolidine ring is a common structural motif in compounds with a broad spectrum of anti-infective activities, including antibacterial, antifungal, and antiviral properties. frontiersin.orgnih.govtandfonline.comtandfonline.comnih.govijcps.org

The antibacterial potential of pyrrolidine derivatives has been extensively explored. tandfonline.comtandfonline.com Researchers have synthesized novel pyrrolidine-containing compounds that show potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Pseudomonas aeruginosa. tandfonline.com For example, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. frontiersin.org Similarly, sulfonylamino pyrrolidine derivatives have demonstrated significant antibacterial activity. frontiersin.org

In the realm of antifungal agents, pyrrolidine derivatives have shown promise against pathogenic fungi like Candida albicans. nih.govnih.gov Tetrazole derivatives bearing a pyrrolidine moiety have been synthesized and shown to inhibit both planktonic and biofilm forms of C. albicans. nih.gov Spirooxindole pyrrolidine-linked hybrids have also been identified as potent antifungal agents. nih.gov

Furthermore, pyrrolidine-containing compounds have emerged as important antiviral agents. nih.govresearchgate.netmdpi.com They are found in drugs used to treat chronic Hepatitis C, where they inhibit viral replication. nih.gov Some pyrrolidine derivatives have also been investigated as antagonists of the CXCR4 chemokine receptor, which plays a role in HIV infection. frontiersin.orgnih.gov

The table below provides an overview of the anti-infective activity of various pyrrolidine derivatives.

| Compound Class | Target Organism/Virus | Mechanism/Key Findings |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | Bacteria (e.g., E. coli) | Inhibition of DNA gyrase and topoisomerase IV. frontiersin.org |

| Thiazole-based Pyrrolidine Derivatives | Bacteria (Gram-positive) | Selective inhibition with minimal toxicity. bohrium.com |

| Tetrazole-bearing Pyrrolidine Derivatives | Candida albicans | Inhibition of planktonic and biofilm growth. nih.gov |

| Spirooxindole Pyrrolidine Hybrids | Candida albicans | Potent antifungal activity. nih.gov |

| Pyrrolidine-containing Antivirals | Hepatitis C Virus | Inhibition of viral replication. nih.gov |

| Pyrrolidine-containing CXCR4 Antagonists | HIV | Inhibition of CXCR4 receptor. frontiersin.orgnih.gov |

Antibacterial Activity

The pyrrolidine scaffold is a key component in the development of new antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.gov The search for novel antibacterial compounds is driven by the increasing challenge of antibiotic resistance. nih.gov

One area of investigation involves the synthesis of thiazole-based pyrrolidine derivatives. biointerfaceresearch.com In a study, these compounds were evaluated for their antibacterial effects against Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus. biointerfaceresearch.com Notably, a 4-F-phenyl derivative demonstrated selective inhibition of Gram-positive bacteria. biointerfaceresearch.com This selectivity is significant as the structural differences in the cell walls of Gram-positive and Gram-negative bacteria often lead to varied efficacy of antibacterial agents. biointerfaceresearch.com

Another class of pyrrolidine derivatives, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, have been identified as having potential against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov One lead compound in this class showed minimum inhibitory concentrations (MICs) of 8 and 4 µg/mL against MRSA and MRSE, respectively, and also demonstrated activity against linezolid-resistant MRSA. nih.gov

Furthermore, novel 2-oxo-pyrrolidinyl oxazolidinones have been synthesized and screened for their antibacterial properties. Many of these compounds exhibited good activity against the tested Gram-positive and Gram-negative bacteria. researchgate.net The development of new triazolo[4,3-a]pyrazine derivatives has also yielded compounds with moderate to good antibacterial activity against S. aureus and E. coli. mdpi.com One particular derivative showed superior activity, comparable to the first-line antibiotic ampicillin. mdpi.com

The antimicrobial activity of novel pyrrolidine-3-carbonitrile (B51249) derivatives has also been assessed. ekb.eg The results indicated that some of these synthesized compounds had antibiotic activity comparable to the reference antibiotic used in the study. ekb.eg

Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound/Derivative Class | Target Bacteria | Activity/Findings | Reference |

| Thiazole-based pyrrolidine derivatives | S. aureus, B. cereus, E. coli, S. typhimurium | 4-F-phenyl derivative selectively inhibited Gram-positive bacteria. | biointerfaceresearch.com |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | MRSA, MRSE | Lead compound had MICs of 8 and 4 µg/mL, respectively. | nih.gov |

| 2-Oxo-pyrrolidinyl oxazolidinones | Gram-positive and Gram-negative bacteria | Showed good antibacterial activity. | researchgate.net |

| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | One derivative had activity comparable to ampicillin. | mdpi.com |

| Pyrrolidine-3-carbonitrile derivatives | Gram-positive and Gram-negative bacteria | Comparable activity to reference antibiotic. | ekb.eg |

Antifungal Activity

Pyrrolidine derivatives have also been explored for their potential as antifungal agents. Natural products containing a 2,4-pyrrolidinedione ring system, known as tetramic acids, are recognized for their antifungal properties, among other bioactivities. nih.gov Research has extended to the less-studied 2,3-pyrrolidinedione skeleton. nih.gov A number of analogues with various substituents on this core were synthesized and tested for their antifungal activity, with one promising compound showing significant activity against Candida albicans, comparable to chlorhexidine. nih.gov

Metal complexes of pyrrolidone thiosemicarbazone have also been investigated for their antifungal effects. nih.govresearchgate.net While the ligand itself showed no antifungal activity, its metal complexes with copper(II), cobalt(II), and nickel(II) demonstrated significant activity against Aspergillus niger and Candida albicans. nih.govresearchgate.net The copper complex, in particular, exhibited greater activity, which may be attributed to its higher stability. nih.gov

Further studies on 2-acylated benzo- and naphthohydroquinones have identified compounds with notable antifungal properties. mdpi.comresearchgate.net The antifungal activities of 2-acyl-1,4-benzohydroquinone derivatives were found to be more potent than their naphthohydroquinone counterparts. mdpi.com One compound, 2-octanoylbenzohydroquinone, was the most active in its series, with MIC values ranging from 2 to 16 μg/mL against various fungal strains, including Candida krusei and Rhizopus oryzae. mdpi.comresearchgate.net

Additionally, novel 3-allyl-2-iminothiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. ekb.eg One of these compounds fully inhibited the growth of the fungal pathogen Cryptococcus neoformans at a concentration of 32 µg/mL. ekb.eg

Table 2: Antifungal Activity of Selected Pyrrolidine and Related Derivatives

| Compound/Derivative Class | Target Fungi | Activity/Findings | Reference |

| 2,3-Pyrrolidinedione derivatives | Candida albicans | Significant activity comparable to chlorhexidine. | nih.gov |

| Pyrrolidone thiosemicarbazone metal complexes | Aspergillus niger, Candida albicans | Metal complexes showed significant activity, with the copper complex being the most potent. | nih.govresearchgate.net |

| 2-Acyl-1,4-benzohydroquinone derivatives | Candida and filamentous fungi | 2-octanoylbenzohydroquinone was most active, with MICs of 2-16 μg/mL. | mdpi.comresearchgate.net |

| 3-Allyl-2-iminothiazolidin-4-one derivatives | Cryptococcus neoformans | One compound fully inhibited growth at 32 µg/mL. | ekb.eg |

Antiviral Activity (e.g., Anti-HIV, Anti-Influenza)

The pyrrolidine ring is present in various compounds with antiviral activity. biointerfaceresearch.com For instance, certain pyrrolidine derivatives have been reported to exhibit anti-HIV activity. biointerfaceresearch.com Additionally, compounds containing a 3,4,5-trimethoxyphenyl moiety, which can be incorporated into pyrrolidone structures, have shown antiviral activity, including the inhibition of reverse transcriptase and activity against influenza and hepatitis C viruses. mdpi.com The broad spectrum of biological activities associated with tetramic acids, which contain a 2,4-pyrrolidinedione ring, also includes antiviral properties. nih.gov

Antimalarial and Anthelmintic Properties

Derivatives containing the 3,4,5-trimethoxyphenyl group have demonstrated potential as antiparasitic agents, with activity against malaria, leishmaniasis, and trypanosomiasis. mdpi.com This highlights the potential for developing pyrrolidine-based compounds with this moiety for the treatment of parasitic diseases. Furthermore, triazolo[4,3-a]pyrazine derivatives, which can be considered related structures, have been noted for their anti-malarial properties. mdpi.com

Anti-Cancer and Antiproliferative Activity

Pyrrolidine derivatives have emerged as a significant class of compounds in the field of oncology, with many exhibiting potent anti-cancer and antiproliferative activities. biointerfaceresearch.com These compounds often target key cellular pathways involved in cancer progression.

Halogenated pyrrolo[3,2-d]pyrimidines have been identified as having antiproliferative activities against various cancer cell lines. nih.gov The introduction of a halogen at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold was found to significantly enhance potency. nih.gov Further studies on these compounds revealed that they can induce cell cycle arrest at the G2/M phase and, in some cases, robustly induce apoptosis in triple-negative breast cancer cells. nih.gov The development of N-substituted pyrrolo[3,2-d]pyrimidines has shown promise in reducing toxicity while retaining anti-cancer activity. nih.gov

Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives have also been synthesized and evaluated for their antitumor activities against a panel of 60 human tumor cell lines. thescipub.com Some of these compounds exhibited significant in vitro antitumor activity at low concentrations. thescipub.com Similarly, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been identified as potential anti-cancer agents, with some compounds showing excellent activity against renal cancer cells. nih.gov

The synthesis of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety has yielded compounds with promising anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to enhance this activity. mdpi.com

Furthermore, nortopsentin analogues, which include thiazolyl-bis-pyrrolo[2,3-b]pyridines, have shown good antiproliferative activity against a wide range of human tumor cell lines, often at submicromolar concentrations. nih.gov

Kinase Inhibition (e.g., c-Met, EGFR, CDK2)